Spirangien A

Description

Context of Natural Products in Chemical Biology and Medicinal Chemistry

Natural products have historically been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active compounds. mdpi.comnih.gov These molecules, synthesized by organisms like plants, fungi, and bacteria, often possess unique chemical scaffolds and mechanisms of action that have been refined through evolution. mdpi.comoup.com This has made them invaluable as lead compounds in the development of new therapeutic agents. nih.gov In fact, a significant percentage of successful anticancer drugs are derived from natural products. nih.gov The intricate structures of these compounds also present challenges and opportunities for synthetic chemistry, driving the development of new methodologies. nih.gov

Myxobacteria as a Source of Bioactive Secondary Metabolites

Myxobacteria, a group of soil-dwelling Gram-negative bacteria, are particularly prolific producers of novel secondary metabolites with a wide range of biological activities. oup.comnaturstoff-forschung.infohelmholtz-hips.de These microorganisms are known for their complex life cycle, which includes the formation of multicellular fruiting bodies. oup.com Myxobacteria have yielded hundreds of unique bioactive compounds, many of which are complex polyketides or non-ribosomally synthesized peptides. naturstoff-forschung.infonih.gov A significant portion of these compounds exhibit potent antibacterial, antifungal, and cytotoxic properties. naturstoff-forschung.infohelmholtz-hips.de Notably, species like Sorangium cellulosum are responsible for producing a large number of these novel agents. naturstoff-forschung.infonih.gov

Overview of Spirangien A: Significance and Current Research Landscape

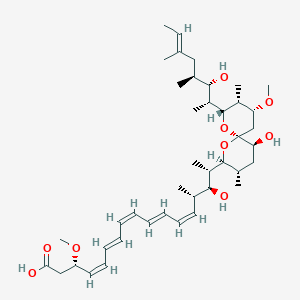

This compound is a complex polyketide natural product isolated from the myxobacterium Sorangium cellulosum. psu.eduresearchgate.net It is characterized by a unique spiroketal core, a conjugated pentaene chromophore, and a terminal carboxylic acid. psu.eduresearchgate.net This intricate structure contains 14 stereocenters. psu.edu this compound has garnered significant attention due to its potent cytotoxic and antifungal activities. psu.eduresearchgate.net Research has focused on its total synthesis to confirm its structure and provide material for further biological evaluation, as well as on understanding its biosynthesis and mechanism of action. nih.govnih.gov Its instability, particularly its sensitivity to light and acidic conditions, has also driven efforts to synthesize more stable and potentially more active analogues. researchgate.net

Structure

2D Structure

Properties

Molecular Formula |

C41H66O9 |

|---|---|

Molecular Weight |

703 g/mol |

IUPAC Name |

(3S,4Z,6E,8Z,10E,12Z,14S,15S,16S)-15-hydroxy-16-[(2R,3R,4R,6R,8S,9S,11S)-11-hydroxy-2-[(E,2R,3S,4S)-3-hydroxy-4,6-dimethyloct-6-en-2-yl]-4-methoxy-3,9-dimethyl-1,7-dioxaspiro[5.5]undecan-8-yl]-3-methoxy-14-methylheptadeca-4,6,8,10,12-pentaenoic acid |

InChI |

InChI=1S/C41H66O9/c1-11-26(2)22-28(4)38(46)32(8)40-30(6)34(48-10)25-41(50-40)35(42)23-29(5)39(49-41)31(7)37(45)27(3)20-18-16-14-12-13-15-17-19-21-33(47-9)24-36(43)44/h11-21,27-35,37-40,42,45-46H,22-25H2,1-10H3,(H,43,44)/b13-12-,16-14+,17-15+,20-18-,21-19-,26-11+/t27-,28-,29-,30+,31-,32+,33+,34+,35-,37-,38-,39-,40-,41+/m0/s1 |

InChI Key |

AFMLAWKHRYYCHM-OBHRLJRBSA-N |

Isomeric SMILES |

C/C=C(\C)/C[C@H](C)[C@@H]([C@@H](C)[C@@H]1[C@@H]([C@@H](C[C@@]2(O1)[C@H](C[C@@H]([C@H](O2)[C@@H](C)[C@H]([C@@H](C)/C=C\C=C\C=C/C=C/C=C\[C@H](CC(=O)O)OC)O)C)O)OC)C)O |

Canonical SMILES |

CC=C(C)CC(C)C(C(C)C1C(C(CC2(O1)C(CC(C(O2)C(C)C(C(C)C=CC=CC=CC=CC=CC(CC(=O)O)OC)O)C)O)OC)C)O |

Synonyms |

spirangien A |

Origin of Product |

United States |

Isolation and Characterization

Discovery and Source Organism: Sorangium cellulosum

Spirangien A was discovered as a secondary metabolite produced by the myxobacterium Sorangium cellulosum, specifically from strain So ce90. researchgate.netresearchgate.netmdpi.com Myxobacteria, known for their gliding motility and formation of fruiting bodies, are a rich source of novel bioactive compounds. nih.govjmb.or.kr Sorangium cellulosum stands out as a particularly prolific producer of diverse secondary metabolites, including the well-known anticancer agents, the epothilones. jst.go.jpnih.govresearchgate.net The discovery of this compound was part of a broader effort to screen myxobacteria for new natural products with interesting biological properties. nih.govpsu.edu Initial investigations into the culture broth of S. cellulosum So ce90 revealed the presence of compounds with significant antifungal and cytotoxic activities, which led to the isolation of this compound and its analogue, Spirangien B. researchgate.netnih.govpsu.edu

Methodologies for Isolation and Purification from Microbial Cultures

The isolation and purification of this compound from the fermentation broths of Sorangium cellulosum presented a significant challenge due to the compound's sensitivity to light and oxygen. uni-saarland.de The process required careful execution under specific conditions to prevent degradation.

A typical isolation procedure begins with the cultivation of Sorangium cellulosum So ce90. To capture the secreted metabolites, an adsorber resin such as XAD-16 is often added to the culture medium. jst.go.jpresearchgate.net This resin binds the active compounds, which can then be harvested along with the bacterial cells.

The initial extraction is carried out using organic solvents like ethyl acetate. uni-saarland.de The resulting crude extract contains a mixture of various metabolites. To separate these compounds, chromatographic techniques are employed. A common first step is fractionation on a Sephadex® LH-20 column using methanol (B129727) as the eluent. uni-saarland.de This size-exclusion chromatography helps to separate compounds based on their molecular size.

Further purification is achieved through high-performance liquid chromatography (HPLC), particularly using a reversed-phase column. researchgate.netuni-saarland.de This technique separates compounds based on their polarity, allowing for the isolation of pure this compound. Throughout the process, fractions are monitored for biological activity to guide the purification steps.

Initial Structural Elucidation Approaches

Determining the intricate structure of this compound was a complex task that relied on a combination of advanced spectroscopic and chemical methods. researchgate.net The molecule features a polyketide backbone, a distinctive spiroketal core, thirteen stereocenters, and a conjugated pentaene chromophore with a terminal carboxylic acid. researchgate.netresearchgate.net

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were fundamental to piecing together the carbon skeleton and the relative stereochemistry of the molecule. researchgate.netresearchgate.netjeolusa.com Techniques such as Rotating Frame Overhauser Effect Spectroscopy (ROESY) were crucial for determining the spatial proximity of protons, which helped to define the stereochemistry of the spiroketal structure. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular formula of this compound. researchgate.netscribd.comnih.gov MS data also provided valuable information about the fragmentation patterns of the molecule, which helped to confirm the connectivity of different structural fragments. researchgate.netresearchgate.net

Chemical Degradation and Derivatization: To confirm the structure and determine the absolute configuration of the numerous stereocenters, controlled chemical degradation of this compound was performed. researchgate.netpsu.edu

Ozonolysis: This technique was used to cleave the double bonds in the pentaene side chain, resulting in smaller, more easily analyzable fragments. researchgate.net

Cross-Metathesis: Reaction with ethylene (B1197577) using a Grubbs catalyst resulted in a 1,3-diene derivative. researchgate.net This derivative was crystalline, and its structure was unambiguously confirmed by X-ray crystal structure analysis , which provided the complete relative stereochemistry of all twelve stereocenters in the core structure. researchgate.net

Degradation and GC Analysis: To determine the absolute configuration at a specific carbon (C-3), the molecule was degraded, and the resulting fragment was analyzed by gas chromatography (GC). researchgate.net

These combined approaches allowed scientists to meticulously assemble the complete and complex structure of this compound. researchgate.netpsu.edu

Biosynthetic Pathway Elucidation

Identification and Analysis of the Spirangien Biosynthetic Gene Cluster

The genetic blueprint for Spirangien A biosynthesis is located within a large and contiguous section of the genome of the myxobacterium Sorangium cellulosum So ce90. nih.gov Functional analysis has identified an 88-kilobase (kb) gene cluster dedicated to the production of this metabolite. nih.gov The sheer size and complexity of this cluster are indicative of the multi-step enzymatic process required to assemble the final natural product.

Genomic analysis of this region revealed the presence of genes encoding seven distinct Type I polyketide synthases (PKSs), which are the core machinery for building the carbon skeleton of this compound. nih.gov In addition to the PKS genes, the cluster also houses genes for a standalone thioesterase, which is typically involved in the release of the completed polyketide chain, and several tailoring enzymes responsible for post-synthase modifications. nih.gov The presence of large DNA repeats within the gene locus suggests that multiple gene duplication events occurred during the evolution of this biosynthetic pathway. nih.gov

Polyketide Synthase (PKS) Systems Involved

The backbone of this compound is assembled by a cohort of seven, large, modular Type I PKSs. nih.gov Type I PKSs are multifunctional enzymes where multiple catalytic domains are organized into modules, with each module typically responsible for one round of chain elongation and modification. acs.org The spirangien PKS system is encoded by the genes spiD, spiE, spiF, spiG, spiH, spiI, and spiJ.

The modular organization of these enzymes is varied, pointing to a complex assembly line process. The PKS proteins SpiG and SpiH contain three modules each; SpiD, SpiE, SpiI, and SpiJ are composed of two modules; and SpiF consists of a single module. Each module contains a specific set of domains, such as ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP), that cooperatively extend the growing polyketide chain. acs.org The system also includes numerous ketoreductase (KR) domains, which belong to different subfamilies and are responsible for reducing keto groups to hydroxyls, thereby setting much of the stereochemistry in the final molecule. researchgate.net

Table 1: this compound Polyketide Synthase (PKS) Enzymes and Their Modular Structure

| Gene | PKS Protein | Number of PKS Modules |

|---|---|---|

| spiD | SpiD | 2 |

| spiE | SpiE | 2 |

| spiF | SpiF | 1 |

| spiG | SpiG | 3 |

| spiH | SpiH | 3 |

| spiI | SpiI | 2 |

| spiJ | SpiJ | 2 |

This table is based on research findings detailing the organization of the Spirangien biosynthetic gene cluster. researchgate.net

Role of Tailoring Enzymes: Cytochrome P450 Monooxygenases and Methyltransferases

Once the polyketide chain is assembled and released from the PKS machinery, it undergoes a series of crucial modifications by tailoring enzymes to yield the final, biologically active structure. The spirangien gene cluster encodes for at least two methyltransferases and two cytochrome P450 (P450) monooxygenases. nih.gov

Cytochrome P450 monooxygenases are a versatile class of enzymes known for catalyzing a wide array of oxidative reactions, including hydroxylation and epoxidation, which are critical for generating structural diversity in natural products. biorxiv.orgnih.gov Their role in spirangien biosynthesis is pivotal. Genetic inactivation of the two P450 genes within the cluster abolished the production of this compound. Instead, the mutant strain produced acyclic spirangien derivatives. nih.gov This finding provides direct and compelling evidence that these P450 enzymes are responsible for the key cyclization reactions that form the distinctive nih.govnih.gov-spiroketal core of the molecule. nih.gov

The gene cluster also contains two genes encoding for methyltransferases. nih.gov These enzymes are responsible for adding methyl groups to the polyketide backbone, further contributing to the final chemical structure of this compound.

Proposed Biosynthetic Cascade and Intermediate Characterization

The biosynthesis of this compound is proposed to follow a sequential, cascade-like process. The pathway begins with the PKS assembly line, which iteratively condenses simple carboxylic acid units to construct a long, linear polyketide precursor. This precursor contains the complete carbon skeleton with the hydroxyl and methyl groups positioned by the various PKS domains.

Following its synthesis and release from the PKS complex, this linear intermediate becomes the substrate for the tailoring enzymes. The most critical transformation in the cascade is the formation of the spiroketal moiety. Based on gene knockout experiments, it is proposed that the cytochrome P450 monooxygenases catalyze a series of oxidative reactions on the linear precursor. nih.govsci-hub.st This likely involves site-specific hydroxylations that trigger a cascade of spontaneous or enzyme-mediated cyclizations to form the thermodynamically stable spiroketal ring system. sci-hub.st

The primary intermediates that have been successfully characterized are the acyclic spirangien derivatives isolated from the P450-inactivated mutant strains of S. cellulosum. nih.gov The structural elucidation of these acyclic molecules confirms their status as late-stage precursors to the final cyclized product and definitively establishes the role of P450 enzymes in the terminal spiroketalization step of the biosynthetic cascade. nih.gov

Genetic Engineering Approaches for Pathway Modulation and Analog Generation

A detailed understanding of the spirangien biosynthetic pathway provides a powerful toolkit for genetic engineering, enabling the rational design and production of novel spirangien analogs. nih.gov The modification of biosynthetic gene clusters is a well-established strategy for generating new chemical diversity that may lead to compounds with improved stability or altered biological activity. google.combiorxiv.org

A definitive example of pathway modulation in the spirangien system is the targeted inactivation of the two cytochrome P450 monooxygenase genes. This genetic manipulation successfully rerouted the biosynthetic pathway, preventing the final spiroketalization step and leading to the accumulation and isolation of new acyclic spirangien analogs. nih.gov This experiment demonstrates that blocking specific enzymatic steps is a viable strategy for generating novel derivatives.

Further genetic engineering approaches could be applied to the spirangien cluster. These include:

Promoter Engineering: Replacing the native promoters of the biosynthetic genes with strong, inducible promoters to increase the production yield of this compound or its intermediates. nih.gov

Module Inactivation or Swapping: Deleting or exchanging entire modules within the PKS genes could lead to the production of shortened or altered polyketide backbones, creating a library of new spirangien scaffolds. google.com

Domain Alteration: Modifying the specificity of the acyltransferase (AT) domains could allow for the incorporation of different extender units into the polyketide chain. Similarly, altering the ketoreductase (KR) or dehydratase (DH) domains could change the stereochemistry or saturation pattern of the final product.

Heterologous Expression: Transferring the entire spirangien gene cluster into a more genetically tractable host organism could facilitate easier manipulation and potentially higher production titers. biorxiv.org

These genetic engineering strategies, proven in other polyketide systems, hold significant potential for the future production of a diverse range of this compound analogs for further biological evaluation.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Biological Activities and Molecular Mechanisms of Action

Antifungal Activities of Spirangien A

This compound has demonstrated notable activity against a range of fungal pathogens. researchgate.net The effectiveness of an antifungal agent is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. While specific MIC values for a wide variety of fungi are not extensively detailed in the available literature, its potent antifungal properties are consistently reported. researchgate.net The evaluation of antifungal activity is crucial for understanding the potential of this compound in addressing fungal infections.

Cytotoxic Activities in In Vitro Cellular Models

Beyond its antifungal effects, this compound displays strong cytotoxic activity against various cell lines, indicating its potential as an anticancer agent. researchgate.net Cytotoxicity is typically assessed by determining the half-maximal inhibitory concentration (IC50), the concentration of a substance that inhibits a biological process or response by 50%.

Cellular Proliferation Inhibition Studies

Studies have shown that this compound is a potent inhibitor of cellular proliferation. researchgate.net This activity is a key indicator of its potential as an anticancer compound. The IC50 values obtained from these studies quantify the concentration at which this compound effectively halts the growth of cancer cells. For instance, it has registered sub-nanomolar activity in a mouse fibroblast cell line, highlighting its high potency. researchgate.net

Specific Cell Line Susceptibility and Selectivity (e.g., L929, HeLa, KB-3-1)

The cytotoxic effects of this compound have been evaluated against several specific cell lines, revealing varying degrees of susceptibility. Research has shown that this compound is the most cytotoxic compound among its derivatives. researchgate.net It exhibits strong cytotoxic activity against both the nontransformed mouse fibroblast cell line L929 and the human cancer cell line KB-3-1. researchgate.netnih.gov The KB-3-1 cell line is a subclone of the HeLa cell line, derived from human cervical carcinoma. dsmz.de The selectivity of this compound, or its differential activity against cancerous versus non-cancerous cells, is an important aspect of its evaluation. While it is highly cytotoxic to both L929 and KB-3-1 cells, some of its derivatives have shown significantly higher activity against the KB-3-1 cell line compared to the L929 cells, suggesting a degree of selectivity. researchgate.net

| Cell Line | Description | This compound Cytotoxicity |

| L929 | Nontransformed mouse fibroblast | Strong cytotoxic activity researchgate.net |

| HeLa | Human cervical carcinoma | A parental line of KB-3-1, which is susceptible researchgate.netdsmz.de |

| KB-3-1 | Subclone of HeLa (human cervical carcinoma) | Strong cytotoxic activity researchgate.netnih.gov |

Investigation of Molecular Targets and Pathways

To understand the basis of its potent biological activities, researchers have investigated the molecular targets and pathways affected by this compound.

Evidence for Antimitotic Effects

There is evidence to suggest that this compound exerts antimitotic effects, meaning it interferes with the process of cell division (mitosis). acs.org Antimitotic agents are a critical class of anticancer drugs that often work by disrupting the function of microtubules, which are essential components of the mitotic spindle. uq.edu.au The total synthesis of (-)-Spirangien A has been described in the context of it being an antimitotic polyketide. crukcambridgecentre.org.uk

Impact on Mitochondrial Function (e.g., ATP synthase inhibition)

Emerging research indicates that this compound may impact mitochondrial function. One of the key processes within mitochondria is oxidative phosphorylation, where ATP synthase (also known as Complex V) plays a crucial role in producing ATP, the main energy currency of the cell. researchgate.netnih.gov Inhibition of ATP synthase can lead to a disruption of cellular energy metabolism and can induce cell death. nih.govnih.gov While direct and conclusive studies detailing this compound's specific interaction with ATP synthase are still developing, its cytotoxic profile is consistent with compounds that interfere with vital cellular energy processes.

Modulation of Gene Expression (e.g., IL-8 transcription)

This compound has been identified as a potent modulator of gene expression, with a notable inhibitory effect on the transcription of Interleukin-8 (IL-8). nih.gov IL-8 is a chemokine that plays a critical role in inflammatory processes, tumor progression, and angiogenesis. nih.gov The elevated expression of IL-8 is linked to various inflammatory diseases. nih.gov

In a targeted effort to identify compounds capable of suppressing IL-8 production, this compound emerged as a highly effective inhibitor. nih.gov Studies utilizing a cell-based screening assay with HeLa S3 cells, engineered with an IL-8 reporter gene, demonstrated that this compound and its derivative, Spirangien M522, are potent inhibitors of endogenous IL-8 gene transcription. nih.gov

The molecular mechanism underlying this inhibition involves the nuclear factor-kappa B (NF-κB) signaling pathway, a primary regulator of IL-8 gene transcription. nih.govfrontiersin.org this compound has been shown to decelerate the phosphorylation and subsequent degradation of IκBα. nih.gov IκBα is a key regulatory protein that sequesters NF-κB in the cytoplasm, preventing it from translocating to the nucleus and initiating gene transcription. nih.govnih.gov By slowing down the degradation of IκBα, this compound effectively inhibits the IL-1-stimulated activation of the NF-κB pathway, thereby suppressing IL-8 gene expression. nih.gov This targeted action highlights this compound as a significant inhibitor of IL-1/NF-κB-mediated IL-8 gene expression. nih.govslideshare.net

Comparative Analysis with Related Myxobacterial Metabolites

Myxobacteria are a rich source of structurally diverse and biologically active secondary metabolites. iupac.orgnih.gov A comparative analysis of this compound with other myxobacterial compounds, such as Rhizopodin and Myxopyronin, reveals distinct molecular targets and mechanisms of action, underscoring the remarkable functional diversity of these natural products.

This compound primarily exerts its effects through the modulation of specific signaling pathways, as seen with its inhibition of the NF-κB pathway to suppress IL-8 transcription. nih.gov Its activity is rooted in interfering with the cellular signaling cascade that leads to the expression of inflammatory genes.

In contrast, Rhizopodin , another potent cytotoxic macrolide from the myxobacterium Myxococcus stipitatus, targets a fundamental structural component of the cell: the actin cytoskeleton. iupac.orgresearchgate.net Rhizopodin disrupts the actin cytoskeleton by binding to G-actin and inducing its dimerization, which leads to the depolymerization of actin filaments. researchgate.netresearchgate.netrsc.org This mechanism of interfering with actin dynamics is fundamentally different from this compound's action on gene expression pathways. While both compounds exhibit potent cytotoxicity, their intracellular targets are distinct, with this compound acting on a signaling pathway and Rhizopodin on a core cytoskeletal protein. nih.govresearchgate.net

Myxopyronin , produced by Myxococcus fulvus, presents yet another distinct mechanism of action. oup.compreprints.org It functions as an antibiotic by directly inhibiting bacterial DNA-dependent RNA polymerase (RNAP). oup.compreprints.orgwikipedia.org Myxopyronin binds to a unique site on the RNAP known as the "switch region," which is separate from the binding site of other RNAP inhibitors like rifampicin. oup.comwikipedia.orgnih.gov This interaction prevents the RNAP from binding to promoter DNA, thereby blocking the initiation of transcription. nih.govresearchgate.net Unlike this compound, which modulates the expression of a specific eukaryotic gene (IL-8), Myxopyronin broadly inhibits the core transcription machinery in bacteria. oup.compreprints.org

The following table summarizes the key differences between these three myxobacterial metabolites:

| Feature | This compound | Rhizopodin | Myxopyronin |

| Primary Target | NF-κB Signaling Pathway (IκBα) nih.gov | Cytoskeleton (Actin) researchgate.netrsc.org | Bacterial RNA Polymerase oup.comnih.gov |

| Molecular Effect | Inhibits phosphorylation and degradation of IκBα, suppressing IL-8 gene transcription. nih.gov | Induces actin dimerization and filament depolymerization. researchgate.netrsc.org | Binds to the "switch region" of RNAP, preventing DNA binding and transcription initiation. nih.govresearchgate.net |

| Primary Biological Activity | Anti-inflammatory, Cytotoxic nih.govnih.gov | Cytotoxic, Antifungal iupac.orgresearchgate.net | Antibacterial oup.comwikipedia.org |

| Producing Organism | Sorangium cellulosum nih.gov | Myxococcus stipitatus iupac.org | Myxococcus fulvus oup.com |

This comparative analysis highlights the diverse evolutionary strategies employed by myxobacteria to produce metabolites with highly specific and potent biological activities. This compound's modulation of gene expression, Rhizopodin's disruption of the cytoskeleton, and Myxopyronin's inhibition of bacterial transcription exemplify the distinct molecular pathways targeted by these complex natural products.

Total Synthesis and Analog Development

Rationale for Synthetic Investigations: Access and Stereochemical Confirmation

The intricate molecular architecture of Spirangien A, which includes a spiroketal core, thirteen stereocenters, and a conjugated pentaene chromophore, presents a formidable challenge for synthetic chemists. researchgate.netresearchgate.net The primary motivation for its total synthesis lies in providing a reliable and scalable source of this potent molecule, which is often produced in limited quantities by its natural host. Synthetic access is crucial for in-depth biological studies and for exploring its potential as a therapeutic agent. nih.gov

Furthermore, total synthesis serves as the ultimate tool for the unambiguous confirmation of the molecule's complex stereochemistry. While initial stereochemical assignments were proposed based on spectroscopic data and chemical degradation, the complete and definitive determination of both relative and absolute configurations was only achieved through the successful total synthesis of (-)-Spirangien A. nih.govpsu.edu This process involves the controlled construction of each stereocenter, allowing for direct comparison of the synthetic material with the natural product, thereby validating the proposed structure. nih.gov The synthesis of an advanced C10-C32 spiroacetal fragment was a key step in assigning the absolute configuration of this compound. edandersonchem.org

Strategies for Formal and Total Synthesis of this compound

The synthesis of a molecule as complex as this compound requires highly strategic and efficient approaches. Both formal and total syntheses have been reported, each contributing significantly to the field of organic chemistry. researchgate.netnih.gov

Convergent and Stereoselective Synthetic Methodologies

A key feature of these syntheses is the high degree of stereocontrol. The numerous stereocenters in this compound demand the use of highly stereoselective reactions to ensure the formation of the desired diastereomer. nih.govorganic-chemistry.org This has been achieved through the use of chiral auxiliaries, substrate-controlled reactions, and powerful asymmetric catalytic methods. organic-chemistry.orgflinders.edu.au For instance, a common stereotetrad building block was utilized in a flexible strategy to construct an advanced spiroacetal fragment. edandersonchem.orgresearchgate.net

Key Transformations and Reaction Design

The successful synthesis of this compound has relied on the application and development of a wide array of powerful chemical reactions. Among the most critical are:

Aldol (B89426) Reactions: The aldol reaction has been a cornerstone in the construction of the polyketide backbone of this compound. researchgate.netorganic-chemistry.orgresearchgate.netresearchgate.net Both substrate-controlled and reagent-controlled aldol additions have been employed to set key stereocenters with high diastereoselectivity. nih.govflinders.edu.au For example, a lithium-mediated, anti-selective aldol reaction and a (+)-diisopinocampheylboron chloride-mediated aldol reaction were pivotal in constructing key fragments. researchgate.net The diastereoselectivity of the crucial C22-C23 aldol coupling was found to be highly dependent on the protecting groups used. researchgate.netflinders.edu.au

Cross-Metathesis: Olefin cross-metathesis has proven to be a powerful tool for the formation of key carbon-carbon double bonds within the this compound framework. researchgate.netnih.govresearchgate.net This reaction, often catalyzed by ruthenium-based complexes, allows for the efficient coupling of different olefinic fragments. organic-chemistry.orgthieme-connect.de A high-yielding cross-metathesis reaction was a key step in a formal total synthesis of this compound. nih.gov

Stille Coupling: The Stille cross-coupling reaction, which forms a carbon-carbon bond between an organotin compound and an organic halide, has been instrumental in the late-stage construction of the sensitive conjugated pentaene side chain of this compound. researchgate.netpsu.edursc.org A double Stille cross-coupling sequence was a key feature in the first total synthesis, enabling the attachment of the delicate pentaene chromophore to the spiroacetal core. nih.govrsc.org

Development of Synthetic Analogs and Derivatives

The ability to synthesize this compound has opened the door to the creation of novel analogs and derivatives. nih.govresearchgate.net By systematically modifying different parts of the molecule, chemists can probe the structure-activity relationships (SAR), identifying the key structural features responsible for its biological activity. This knowledge is invaluable for the design of new compounds with improved potency, selectivity, or pharmacokinetic properties. nih.gov

For instance, the synthesis of a C20-deoxygenated spirangien derivative was undertaken to allow for the attachment of affinity labels, which are crucial tools for identifying the cellular targets of this natural product. researchgate.net The development of simplified analogs has also been a focus, aiming to retain the biological activity while reducing the synthetic complexity. nih.gov

Advancements in Flow Chemistry for this compound Synthesis

The application of flow chemistry has emerged as a powerful technology to accelerate the synthesis of complex natural products like this compound. researchgate.netnih.gov Flow chemistry involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch-wise manner. This technology offers several advantages, including enhanced reaction control, improved safety, and the potential for automation. rsc.org

In the context of this compound, flow chemistry has been successfully employed to prepare key intermediates and even the this compound methyl ester. researchgate.netrsc.orgsemanticscholar.org The integration of multiple reaction steps in a continuous flow system has been demonstrated, showcasing the potential of this technology to streamline the synthesis of this complex molecule. rsc.org This includes the use of novel flow-through processes for reactions such as iridium-catalyzed hydrogenation and gold-catalyzed spiroketalization. researchgate.netnih.gov The development of these methods represents a significant step towards a more efficient and sustainable synthesis of this compound and its analogs.

Structure Activity Relationship Sar Studies of Spirangien a and Its Analogs

Impact of Spiroketal Core Modifications on Activity

The spiroketal moiety is a common structural element in many biologically active natural products and is often considered a privileged scaffold. rsc.orgresearcher.life In Spirangien A, this rigid core structure properly orients the flexible pentaene side chain, which is critical for its interaction with biological targets. The synthesis of this complex core structure presents a significant chemical challenge. nih.govresearchgate.net

Studies on natural derivatives have provided insight into the spiroketal's importance. For instance, Spirangien derivative 13, in which the acetalic carbonyl group is reduced, lacks the characteristic spiroketal ring system. researchgate.net While all tested spirangien derivatives showed strong cytotoxic activity, modifications that disrupt this core structure are expected to significantly alter the compound's three-dimensional conformation and, consequently, its binding affinity to target proteins. researchgate.net The successful synthesis of the spiroketal core has been a key step in the total synthesis of this compound, underscoring its structural significance. nih.gov

Influence of Pentaene Side Chain Structure on Biological Effects

The conjugated pentaene side chain is a defining feature of this compound and is intimately linked to its bioactivity. Modifications to this chain have profound effects on potency.

Double-Bond Geometry: The specific cis/trans geometry of the double bonds is crucial. Natural derivatives such as Spirangiens 6, 7, 8, and 9 feature different double-bond geometries within the pentaene chromophore compared to this compound, leading to variations in their cytotoxic profiles. researchgate.net

Chain Length and Truncation: The full length of the pentaene may not be strictly necessary for cytotoxicity. A 1,3-diene derivative of this compound, created via cross-metathesis, was found to retain strong cytotoxic activity, suggesting that a shorter conjugated system can still fulfill the pharmacophoric requirements. researchgate.net

Terminal Functional Group: The terminal carboxylic acid is another key feature. The methyl ester of this compound has been synthesized and was found to be significantly more stable than the free acid, a crucial factor for handling and potential development. nih.govrsc.org This modification can influence properties such as cell permeability and metabolic stability.

Substitutions: The presence of substituents along the chain also modulates activity. Spirangien derivative 3 contains an additional hydroxyl group at the end of the side chain. researchgate.net Conversely, derivatives 4, 5, 6, and 10 are characterized by the absence of certain methoxy (B1213986) groups found in the parent compound. researchgate.net These changes can alter the electronic properties and hydrogen-bonding capacity of the molecule, thereby affecting its interaction with biological targets. researchgate.net

| Compound/Derivative | Structural Modification Compared to this compound | Impact on Bioactivity |

|---|---|---|

| This compound Methyl Ester | Terminal carboxylic acid is esterified to a methyl ester. nih.govrsc.org | Significantly more stable than the free acid. nih.gov |

| Spirangien Derivative 3 | Contains an additional hydroxy group at the end of the side-chain. researchgate.net | Showed significantly higher activity against the KB-3-1 cell line than against non-transformed L-929 cells. researchgate.net |

| Spirangien Derivatives 4, 6, 10 | Characterized by the absence of certain methoxy groups. researchgate.net | Showed significantly higher activity against the KB-3-1 cell line than against non-transformed L-929 cells. researchgate.net |

| Spirangien 1,3-diene (Derivative 5) | Pentaene chain is truncated to a 1,3-diene via cross-metathesis. researchgate.net | Still shows strong cytotoxic activity. researchgate.net |

| Spirangien Derivatives 6-9 | Differ in the cis/trans double-bond geometry of the pentaene chromophore. researchgate.net | Variations in cytotoxic profiles. researchgate.net |

| Spirangien Derivatives 11, 12 | Exhibit the opposite configuration at the C-20 stereocenter. researchgate.net | Retain strong cytotoxic activity. researchgate.net |

| Spirangien Derivative 13 | Lacks the spiroketal core due to reduction of the acetalic carbonyl group. researchgate.net | Retains strong cytotoxic activity, though conformational changes are significant. researchgate.net |

Stereochemical Implications in this compound Bioactivity

With 13 stereocenters, the three-dimensional arrangement of atoms in this compound is a critical determinant of its biological activity. researchgate.netresearchgate.net In drug discovery, stereochemistry often governs the potency and specificity of a molecule's interaction with chiral biological targets like enzymes and receptors. numberanalytics.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in medicinal chemistry to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. srmist.edu.innih.gov QSAR models use calculated molecular descriptors—such as steric (size, shape), electronic (charge distribution, dipole moment), and lipophilic (hydrophobicity)—to predict the activity of new, unsynthesized analogs. srmist.edu.in

While specific, detailed QSAR models for the Spirangien family are not widely reported in the literature, the existing set of natural and synthetic derivatives provides a strong foundation for such studies. A QSAR analysis of Spirangien analogs could provide valuable predictive models. nih.govnih.gov Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. imist.mamdpi.com These methods would involve:

Aligning the 3D structures of the known Spirangien derivatives. mdpi.com

Calculating steric and electrostatic fields (CoMFA) as well as hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields (CoMSIA) around the molecules. imist.ma

Using statistical methods like Partial Least Squares (PLS) to build a regression model that correlates the variations in these fields with the observed cytotoxic activities. imist.ma

The resulting 3D-QSAR models would generate contour maps highlighting regions where modifications to the Spirangien scaffold would likely increase or decrease potency, thereby guiding the rational design of new derivatives with potentially improved activity. mdpi.com

Broader Implications and Future Research Perspectives

Potential for Lead Structure Optimization in Chemical Biology

Spirangien A, a complex polyketide produced by the myxobacterium Sorangium cellulosum, presents a compelling starting point for lead structure optimization in the development of new therapeutic agents. psu.eduflinders.edu.au Its potent cytotoxic and antifungal activities, coupled with a unique mode of action, make it an attractive scaffold for medicinal chemistry efforts. psu.eduresearchgate.net The intricate structure, featuring a spiroketal core and a conjugated pentaene side chain, offers multiple sites for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. psu.eduresearchgate.net

The optimization of lead compounds like this compound is a critical phase in drug discovery, focusing on refining the molecule's characteristics to improve efficacy and minimize undesirable effects such as toxicity. danaher.com Strategies for optimization often involve the direct chemical manipulation of functional groups, including the addition or swapping of substituents, isosteric replacements, and adjustments to ring systems. danaher.com For this compound, this could involve modifications to its pentaene side chain to improve stability, as this part of the molecule is prone to isomerization and degradation. psu.eduresearchgate.net In fact, the methyl ester derivative of this compound has been shown to be significantly more stable than the natural free acid form. psu.eduacs.org

Furthermore, understanding the structure-activity relationships (SAR) is crucial. By synthesizing and testing various analogues, researchers can identify the key structural features responsible for its biological activity. This knowledge allows for the design of more potent and selective compounds. For instance, studies on this compound and its derivative, Spirangien M522, have shown they are potent inhibitors of IL-1/NF-κB-mediated IL-8 gene expression, suggesting a potential anti-inflammatory application. nih.gov Even derivatives that may be too toxic for direct therapeutic use can serve as valuable biochemical tools to better understand disease mechanisms, such as viral invasion. nih.gov The total synthesis of this compound provides a robust platform to advance these SAR studies and explore its full therapeutic potential. psu.edu

Challenges in this compound Research and Production

Despite its promise, research and development of this compound are hampered by significant challenges. A primary obstacle is the difficulty in obtaining sufficient quantities of the compound. Isolation from its natural source, the myxobacterium Sorangium cellulosum, is often low-yielding. helmholtz-hzi.de The bacterium itself has a complex life cycle and requires specific laboratory conditions for growth, which can be difficult to optimize for large-scale production. helmholtz-hzi.de

The chemical synthesis of this compound is also a formidable task due to its complex structure, which includes 14 stereocenters and a sensitive spiroketal core. psu.eduuni-hannover.defigshare.comfigshare.comresearchgate.net The total synthesis is a multi-step process that can be inefficient and costly, making it challenging to produce the quantities needed for extensive biological testing and preclinical development. psu.eduacs.org Key steps, such as the pivotal aldol (B89426) coupling to form the core structure, present significant synthetic hurdles. uni-hannover.defigshare.comfigshare.comresearchgate.net

Another major challenge is the inherent instability of the this compound molecule. researchgate.net The conjugated pentaene side chain is susceptible to isomerization and degradation when exposed to light or acidic conditions. psu.eduresearchgate.net This instability complicates its handling, storage, and formulation, and could potentially limit its therapeutic application. While the synthesis of more stable derivatives like the methyl ester is a step forward, further modifications are likely necessary to develop a viable drug candidate. psu.edu

Innovative Approaches for Discovery and Development of Myxobacterial Natural Products

Overcoming the challenges in producing this compound and discovering new myxobacterial natural products requires innovative approaches. Myxobacteria are known to produce a vast array of structurally diverse secondary metabolites with a wide range of biological activities, yet much of their biosynthetic potential remains untapped. helmholtz-hips.deresearchgate.net

One promising strategy is the use of modern genome mining tools. helmholtz-hips.de The sequencing of myxobacterial genomes, such as that of Sorangium cellulosum which has the largest known bacterial genome, has revealed a huge capacity for producing natural products. helmholtz-hzi.de By identifying and analyzing biosynthetic gene clusters (BGCs), researchers can predict the structures of novel compounds and potentially activate "silent" or cryptic BGCs to produce new molecules. acs.org This genomics-guided approach allows for a more targeted discovery of new compounds, moving beyond traditional activity-based screening methods. acs.org

Heterologous expression of myxobacterial BGCs in more easily culturable host organisms is another powerful technique. acs.org This can overcome the difficulties of cultivating many myxobacterial strains and can be combined with genetic engineering to optimize the production of desired compounds or even create novel analogues. helmholtz-hzi.deacs.orgnih.gov For example, biosynthetic engineering has been used to modify and optimize the production and properties of other natural products. nih.gov

Furthermore, advancements in analytical techniques, such as high-resolution mass spectrometry and multidimensional NMR spectroscopy, are crucial for the rapid identification and structural elucidation of novel compounds from complex mixtures. helmholtz-hzi.deresearchgate.net Combining these analytical methods with molecular biological approaches and bioassays facilitates a more efficient pipeline for the discovery and characterization of new bioactive molecules from myxobacteria. researchgate.net The integration of traditional batch chemistry with automated continuous flow technologies also holds promise for revolutionizing the synthesis of complex natural products like this compound, potentially leading to more efficient and scalable production. europa.eu

Q & A

Q. What are the key structural features of Spirangien A, and how do they influence its synthetic challenges?

this compound contains a bis-spiroketal core and a conjugated diene side chain, which impose significant stereochemical and regiochemical challenges during synthesis. Researchers must prioritize strategies for controlling spiroketalization and stereoselective aldol reactions to avoid undesired epimerization. The Evans-Saksena reduction and Myers’ alkylation are critical for constructing the tetracyclic framework .

Q. Which spectroscopic methods are most reliable for characterizing this compound’s stereochemistry?

High-resolution NMR (1H, 13C, and 2D NOESY) is essential for confirming spiroketal configurations and diene geometry. X-ray crystallography of key intermediates, such as the aldol-derived fragments, provides definitive stereochemical assignments. Mass spectrometry (HRMS) validates molecular integrity post-synthesis .

Q. How can researchers optimize the aldol reaction step in this compound synthesis to improve yield and selectivity?

The 1,4-syn-aldol reaction using dicyclohexylboron chloride and methylacrylaldehyde achieves high stereocontrol (dr >10:1). Solvent choice (e.g., CH2Cl2 at −78°C) and slow addition of substrates minimize side reactions. Yield improvements (up to 85%) require rigorous exclusion of moisture and precise stoichiometry of boron reagents .

Advanced Research Questions

Q. What experimental design considerations address contradictions in spiroketal stability across synthesis routes?

Discrepancies in spiroketal stability arise from competing acid-catalyzed equilibria. Researchers should compare kinetic vs. thermodynamic control by varying reaction temperatures and acid catalysts (e.g., PPTS vs. CSA). Monitoring via in-situ IR spectroscopy helps identify transient intermediates, guiding pathway optimization .

Q. How do copper-catalyzed coupling reactions impact enantiomeric excess in this compound’s late-stage synthesis?

Copper-mediated Stille couplings between vinyl-iodide and bis-vinyl stannane intermediates risk racemization at C-23. Using chiral ligands (e.g., Josiphos) and low-temperature conditions (−20°C) preserves enantiomeric excess (>95%). Kinetic studies (HPLC tracking) are recommended to validate stereochemical fidelity .

Q. What statistical approaches resolve data variability in 9-BBN hydrogenation efficiency for diene installation?

Multivariate analysis (e.g., DOE) identifies critical factors affecting 9-BBN selectivity, such as substrate concentration and reaction time. Replicates (n ≥ 3) under controlled conditions reduce variability. Normalizing yields against internal standards (e.g., dioxane) improves data reproducibility .

Q. How can computational modeling predict competing pathways during spirocyclization?

Density functional theory (DFT) calculations model transition states to compare spirocyclization pathways (e.g., chair vs. boat conformations). Solvent effects are simulated using COSMO-RS, while kinetic parameters (ΔG‡) guide catalyst selection. Experimental validation via deuterium-labeling confirms predicted mechanisms .

Methodological Guidelines

- Data Reproducibility : Document reaction parameters (e.g., reagent purity, moisture levels) meticulously. Use standardized protocols for NMR calibration and chromatographic conditions .

- Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting results. Cross-reference synthetic intermediates with literature via SciFinder or Reaxys .

- Ethical Compliance : Adhere to Open Access mandates (CC-BY-SA 3.0) for data sharing. Cite primary sources (e.g., Chem. Asian J. 2009) and avoid non-peer-reviewed platforms like BenchChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.